molecular formula C20H17N3O2S B12926139 1-(2-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 62721-92-0

1-(2-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No.: B12926139
CAS No.: 62721-92-0
M. Wt: 363.4 g/mol
InChI Key: UAXFACFEMQKYBS-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a heterocyclic compound that features a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves the condensation of 2-nitrobenzaldehyde with 2-aminobenzophenone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitric acid, halogens.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

1-(2-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Nitrophenyl)-2-phenylquinazoline-4(1H)-thione: Lacks the tetrahydro modification, leading to different chemical and biological properties.

    2-Phenylquinazoline-4(1H)-thione: Does not have the nitrophenyl group, affecting its reactivity and applications.

    1-(2-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline: Lacks the thione group, resulting in different chemical behavior.

Uniqueness

1-(2-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is unique due to the presence of both the nitrophenyl and thione groups, which confer specific reactivity and potential biological activities. The tetrahydro modification also influences its chemical stability and interactions with biological targets .

Properties

CAS No.

62721-92-0

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

1-(2-nitrophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione

InChI

InChI=1S/C20H17N3O2S/c24-23(25)18-13-7-6-12-17(18)22-16-11-5-4-10-15(16)20(26)21-19(22)14-8-2-1-3-9-14/h1-3,6-9,12-13H,4-5,10-11H2

InChI Key

UAXFACFEMQKYBS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(N2C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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